N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide
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Overview
Description
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a methanesulfonyl group attached to a propoxy chain, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(methanesulfonyl)phenol, which is then reacted with 3-chloropropylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide
- N-{4-[3-(methylsulfonyl)propoxy]phenyl}acetamide
Uniqueness
N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide is unique due to its specific structural features, such as the methanesulfonyl group and the propoxy chain, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
90183-67-8 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-[4-(3-methylsulfonylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO4S/c1-10(14)13-11-4-6-12(7-5-11)17-8-3-9-18(2,15)16/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
InChI Key |
AOZFAARVHQQGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCS(=O)(=O)C |
Origin of Product |
United States |
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